molecular formula C95H156O B3136759 Dolichol 19 CAS No. 42436-66-8

Dolichol 19

Cat. No. B3136759
CAS RN: 42436-66-8
M. Wt: 1314.3 g/mol
InChI Key: OTRSDHXDHPEZNS-CQXSFFNNSA-N
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Description

Dolichol refers to a group of long-chain mostly unsaturated organic compounds that are made up of varying numbers of isoprene units terminating in an α-saturated isoprenoid group, containing an alcohol functional group . Dolichols play a role in the post-translational modification of proteins known as N-glycosylation in the form of dolichol phosphate .


Synthesis Analysis

Dolichol is a product of the HMG-CoA reductase pathway (also known as the mevalonate pathway), and as such their creation and availability are affected by mevalonate inhibition . A cis-prenyltransferase catalyzes the condensation of farnesyl diphosphate (FPP) with a varying number of isoprene units . The activity of this enzyme from T. reesei and S. cerevisiae was strongly affected by the structure of dolichols .


Molecular Structure Analysis

Dolichol refers to any of a group of long-chain mostly unsaturated organic compounds that are made up of varying numbers of isoprene units terminating in an α-saturated isoprenoid group, containing an alcohol functional group .


Chemical Reactions Analysis

Dolichols function as a membrane anchor for the formation of the oligosaccharide Glc 3 –Man 9 –GlcNAc 2 (where Glc is glucose, Man is mannose, and GlcNAc is N-acetylglucosamine). This oligosaccharide is transferred from the dolichol donor onto certain asparagine residues of newly forming polypeptide chains . Dolichol is also involved in the transfer of the monosaccharides to the forming Glc 3 –Man 9 –GlcNAc 2 –Dolichol carrier .


Physical And Chemical Properties Analysis

Dolichols are long-chain unsaturated polyisoprenoids with multiple cellular functions . They are localized within the two halves of the phospholipid bilayer, with high contents in the plasma membranes, peroxisomes, Golgi vesicles, and lysosomes . Dolichols exist as free alcohols or products derived by phosphorylation, esterification, or glycosylation .

Scientific Research Applications

Dolichol as a Biomarker in Congenital Disorders

Dolichol, a membrane lipid, plays a crucial role in N-linked protein glycosylation in the endoplasmic reticulum. Its significance has been highlighted in the diagnostics of Congenital Disorders of Glycosylation (CDG). Studies have shown that certain types of CDG, resulting from defects in dolichol biosynthesis and metabolism, are not detectable through standard screening methods. However, the analysis of dolichol isoform profiles, particularly the ratio of dolichol 18 to dolichol 19 (Dol18/Dol19), has been found effective in diagnosing these disorders. This novel diagnostic option is particularly relevant for patients with rare CDG types, expanding our understanding and ability to diagnose these complex disorders (Zdražilová et al., 2020).

Dolichol in Yeast and Mammalian Cells

Research into dolichol's biosynthesis reveals differences between yeast and mammalian cells. In yeast, dolichols typically have 14-17 isoprene units, while mammalian cells contain dolichols with 19-22 isoprene units. This variation is primarily due to the activity of cis-isoprenyltransferase (cis-IPTase), which elongates t,t-farnesyl pyrophosphate into long-chain polyprenyl pyrophosphate. Understanding the distinct biosynthetic pathways in yeast and mammalian cells aids in the broader understanding of protein glycosylation processes and the role of dolichols in them (Schenk et al., 2001).

Dolichol's Role in Aging and Oxidative Stress

Dolichol has been implicated in the aging process and oxidative stress response. It is known to increase dramatically with age and has been observed to act as a radical scavenger of peroxidized lipids in cell membranes. This suggests a protective role for dolichol in cellular defense mechanisms against oxidative stress. The understanding of dolichol's function in aging and its potential role in neurodegenerative diseases and statin toxicity is an area of ongoing research (Bergamini et al., 2004).

Dolichol in Retinitis Pigmentosa

Abnormal dolichol chain lengths have been identified as biomarkers for Retinitis Pigmentosa (RP), particularly in patients with specific mutations impairing dolichol biosynthesis. The ratio of different dolichol species (e.g., Dol18/Dol19) in plasma and urine serves as an effective tool for diagnosing RP patients and identifying carriers of mutations in the DHDDS gene, which impacts dolichol biosynthesis. This highlights dolichol's potential in clinical diagnostics for genetic disorders (Wen et al., 2013).

Mechanism of Action

Dolichols play a role in the post-translational modification of proteins known as N-glycosylation in the form of dolichol phosphate . Dolichols function as a membrane anchor for the formation of the oligosaccharide Glc 3 –Man 9 –GlcNAc 2 . This oligosaccharide is transferred from the dolichol donor onto certain asparagine residues of newly forming polypeptide chains .

properties

IUPAC Name

(6E,10E,14E,18E,22E,26E,30E,34E,38E,42E,46E,50E,54E,58E,62E,66E,70E)-3,7,11,15,19,23,27,31,35,39,43,47,51,55,59,63,67,71,75-nonadecamethylhexaheptaconta-6,10,14,18,22,26,30,34,38,42,46,50,54,58,62,66,70,74-octadecaen-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C95H156O/c1-77(2)39-21-40-78(3)41-22-42-79(4)43-23-44-80(5)45-24-46-81(6)47-25-48-82(7)49-26-50-83(8)51-27-52-84(9)53-28-54-85(10)55-29-56-86(11)57-30-58-87(12)59-31-60-88(13)61-32-62-89(14)63-33-64-90(15)65-34-66-91(16)67-35-68-92(17)69-36-70-93(18)71-37-72-94(19)73-38-74-95(20)75-76-96/h39,41,43,45,47,49,51,53,55,57,59,61,63,65,67,69,71,73,95-96H,21-38,40,42,44,46,48,50,52,54,56,58,60,62,64,66,68,70,72,74-76H2,1-20H3/b78-41+,79-43+,80-45+,81-47+,82-49+,83-51+,84-53+,85-55+,86-57+,87-59+,88-61+,89-63+,90-65+,91-67+,92-69+,93-71+,94-73+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTRSDHXDHPEZNS-CQXSFFNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C95H156O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 13588504

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